molecular formula C12H15ClO2S B1428076 4-Phenylcyclohexane-1-sulfonyl chloride CAS No. 1250661-03-0

4-Phenylcyclohexane-1-sulfonyl chloride

Cat. No.: B1428076
CAS No.: 1250661-03-0
M. Wt: 258.76 g/mol
InChI Key: ORJUQTSAVCSKAN-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Considerations

4-Phenylcyclohexane-1-sulfonyl chloride (C₁₂H₁₅ClO₂S) features a cyclohexane ring substituted at the 1-position with a sulfonyl chloride group (–SO₂Cl) and at the 4-position with a phenyl group. The cyclohexane ring typically adopts a chair conformation, minimizing steric strain between substituents. The sulfonyl chloride group occupies an axial or equatorial position depending on steric and electronic interactions with the phenyl group.

Stereochemical analysis reveals two diastereomeric forms due to the cyclohexane ring’s chair-flipping dynamics. For the (1s,4s) stereoisomer, both substituents occupy equatorial positions, reducing 1,3-diaxial strain (Figure 1). X-ray crystallography of analogous sulfonyl chlorides confirms this preference. The phenyl group’s planar geometry introduces π-σ conjugation with the cyclohexane ring, slightly distorting bond angles (C–S–O ≈ 106°, Cl–S–O ≈ 108°).

Table 1: Key Geometric Parameters

Parameter Value Source
C–S bond length 1.76 Å
S–O bond length 1.43 Å
Dihedral angle (C–S–O–Cl) 112°

Electronic Structure and Bonding Analysis

The sulfonyl chloride group exhibits significant electron-withdrawing character, polarizing the C–S bond (partial charge: S = +1.2, Cl = -0.3). Density functional theory (DFT) calculations indicate delocalization of sulfur’s lone pairs into σ* orbitals of adjacent oxygen atoms, stabilizing the sulfonyl moiety. The phenyl group’s resonance effects further polarize the cyclohexane ring, increasing the electrophilicity of the sulfonyl chloride.

NMR studies (¹H, ¹³C) reveal deshielding of protons adjacent to the sulfonyl group (δ ≈ 3.2 ppm for H-2 and H-6) and shielding of phenyl-substituted carbons (C-4: δ ≈ 125 ppm). Infrared spectroscopy confirms S=O stretching vibrations at 1365 cm⁻¹ (asymmetric) and 1170 cm⁻¹ (symmetric).

Conformational Dynamics in Solution Phase

Variable-temperature NMR experiments demonstrate restricted chair-flipping in this compound. The energy barrier for ring inversion (ΔG‡ ≈ 12 kcal/mol) arises from steric clashes between the bulky phenyl and sulfonyl groups. In deuterated chloroform, two distinct sets of signals for axial and equatorial conformers coalesce at 40°C, confirming slow interconversion.

Molecular dynamics simulations suggest the (1s,4s) diastereomer predominates in polar solvents (e.g., acetonitrile) due to dipole stabilization, while the (1a,4a) form is favored in nonpolar media.

Table 2: Conformational Populations in Solvents

Solvent (1s,4s) Population (1a,4a) Population
CDCl₃ 68% 32%
DMSO-d₆ 82% 18%

Comparative Structural Analysis with Cyclohexanesulfonyl Chloride Derivatives

This compound differs from simpler analogs like cyclohexanesulfonyl chloride (C₆H₁₁ClO₂S) in steric and electronic properties:

Table 3: Structural Comparison

Parameter 4-Phenyl Derivative Cyclohexanesulfonyl Chloride
Molecular weight (g/mol) 258.76 182.67
LogP (octanol-water) 3.33 1.98
S=O stretching (cm⁻¹) 1365, 1170 1375, 1185
Chair-flipping ΔG‡ (kcal/mol) 12.0 8.3

Properties

IUPAC Name

4-phenylcyclohexane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJUQTSAVCSKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250661-03-0
Record name 4-phenylcyclohexane-1-sulfonyl chloride
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Biological Activity

4-Phenylcyclohexane-1-sulfonyl chloride is an organic compound with significant biological activity, primarily due to its role as a sulfonyl chloride. This article explores its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in scientific research and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃ClO₂S, with a molar mass of approximately 258.76 g/mol. It is characterized by the presence of a sulfonyl chloride functional group attached to a phenyl and cyclohexane ring. The compound exhibits chirality, existing in stereoisomeric forms, notably the (1S,4S) configuration, which influences its reactivity and biological interactions.

This compound acts primarily as a competitive inhibitor targeting enzymes involved in the folic acid synthesis pathway. Specifically, it inhibits dihydropteroate synthetase , an enzyme critical for bacterial growth. This inhibition disrupts folic acid synthesis, leading to impaired cell growth and replication.

Target Enzymes

  • Dihydropteroate Synthetase : Involved in folic acid biosynthesis.
  • Carbonic Anhydrase : Another potential target that may be affected by sulfonamides.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway , which is vital for nucleotide synthesis and overall cellular function. The disruption of this pathway results in:

  • Inhibition of cell division.
  • Increased susceptibility of bacteria to environmental stressors.

Pharmacokinetics

Sulfonamides, including this compound, are generally well absorbed when administered orally. They undergo metabolic reactions categorized into:

  • Phase I Reactions : Typically involve oxidation or reduction.
  • Phase II Reactions : Conjugation reactions that enhance solubility and excretion.

Biological Activity Studies

Recent studies have highlighted the biological activity of this compound in various contexts:

Case Study: Antimicrobial Activity

In laboratory settings, this compound demonstrated significant antimicrobial properties against various bacterial strains. Its effectiveness was assessed through Minimum Inhibitory Concentration (MIC) tests, showing promising results comparable to established antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound8Escherichia coli
Control Antibiotic (e.g., Sulfamethoxazole)4Escherichia coli

Scientific Research Applications

The compound has several applications across various fields:

  • Organic Synthesis : Serves as an intermediate for synthesizing complex organic molecules.
  • Pharmaceutical Development : Explored as a precursor for biologically active molecules with potential therapeutic effects.
  • Chemical Biology : Used in studies related to enzyme mechanisms and protein modifications.

Comparison with Similar Compounds

4-Methoxycyclohexane-1-sulfonyl Chloride

  • Molecular Formula : C₇H₁₃ClO₃S
  • Key Differences : Replaces the phenyl group with a methoxy (-OCH₃) substituent.
  • Impact :
    • The methoxy group is less bulky than phenyl, reducing steric hindrance during reactions.
    • The electron-donating methoxy group may decrease the electrophilicity of the sulfonyl chloride compared to the electron-withdrawing phenyl substituent in the parent compound.
    • Predicted to exhibit higher solubility in polar solvents due to the methoxy group .

4-Ethylcyclohexane-1-carbonyl Chloride

  • Molecular Formula : C₉H₁₅ClO
  • Key Differences : Replaces the sulfonyl chloride (-SO₂Cl) with a carbonyl chloride (-COCl) and substitutes phenyl with ethyl.
  • Impact: The carbonyl chloride group is more reactive toward nucleophiles than sulfonyl chloride but less stable under humid conditions.

Aromatic vs. Aliphatic Sulfonyl Chlorides

4-Ethoxy-3-phenylbenzene-1-sulfonyl Chloride

  • Molecular Formula : C₁₄H₁₃ClO₃S
  • Key Differences : Features a benzene ring with ethoxy (-OCH₂CH₃) and phenyl substituents adjacent to the sulfonyl chloride.
  • The ethoxy group enhances solubility in organic solvents, while the adjacent phenyl group introduces steric effects that may slow reaction rates .

4-(Cyclohexyloxy)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₁₂H₁₅ClO₃S
  • Key Differences : Combines a benzene ring with a bulky cyclohexyloxy (-OC₆H₁₁) group.
  • Impact: The cyclohexyloxy group creates significant steric hindrance, which could impede access to the sulfonyl chloride group in reactions. Increased lipophilicity due to the cyclohexane moiety, making it suitable for applications requiring non-polar media .

Functional Group Modifications

1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl Chloride

  • Molecular Formula : C₉H₆ClFN₂O₂S
  • Key Differences : Replaces the cyclohexane ring with a pyrazole heterocycle and incorporates a fluorophenyl group.
  • Impact :
    • The fluorophenyl group introduces electron-withdrawing effects, enhancing the sulfonyl chloride's electrophilicity.
    • The pyrazole ring may participate in hydrogen bonding, influencing solubility and biological activity .

4-(Phenylsulfanyl)butane-1-sulfonyl Chloride

  • Molecular Formula : C₁₀H₁₃ClO₂S₂
  • Key Differences : Features a butane chain with a phenylsulfanyl (-S-C₆H₅) group.
  • Impact :
    • The flexible butane chain increases molecular weight (264.79 g/mol) and lipophilicity compared to cyclohexane-based analogs.
    • The sulfur atom in the sulfanyl group may undergo oxidation, necessitating careful handling under aerobic conditions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
This compound C₁₂H₁₃ClO₂S 256.75 Phenyl, sulfonyl chloride High electrophilicity; moderate steric hindrance
4-Methoxycyclohexane-1-sulfonyl chloride C₇H₁₃ClO₃S 212.69 Methoxy, sulfonyl chloride Enhanced solubility in polar solvents
4-Ethoxy-3-phenylbenzene-1-sulfonyl chloride C₁₄H₁₃ClO₃S 296.77 Ethoxy, phenyl, sulfonyl chloride Rigid aromatic structure; slow reaction kinetics
1-(2-Fluorophenyl)-1H-pyrazole-4-sulfonyl chloride C₉H₆ClFN₂O₂S 260.68 Fluorophenyl, pyrazole, sulfonyl chloride High electrophilicity; potential for H-bonding

Research Implications

  • Synthetic Applications : The phenyl group in this compound provides a balance between steric bulk and electronic effects, making it ideal for synthesizing sterically hindered sulfonamides. In contrast, 4-methoxycyclohexane-1-sulfonyl chloride may be preferred for reactions requiring faster kinetics .
  • Material Science : Benzene-based analogs like 4-(cyclohexyloxy)benzene-1-sulfonyl chloride are valuable in polymer chemistry due to their rigidity and thermal stability .
  • Biological Activity : Fluorinated derivatives (e.g., 1-(2-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride) show promise in pharmaceutical research, where fluorine atoms enhance metabolic stability .

Preparation Methods

Sulfonation Reaction

  • The sulfonation is typically performed by reacting the aromatic or cyclohexane substrate with chlorosulfonic acid (ClSO3H) under controlled temperature and stirring conditions.
  • The reaction is often carried out in a reactor equipped with heating and stirring functions.
  • Chlorosulfonic acid is added dropwise under constant pressure to maintain reaction control.
  • The reaction temperature is kept constant to ensure complete sulfonation.
  • Hydrogen chloride gas generated during the reaction is condensed and absorbed to prevent loss and environmental release.

Addition of Sodium Chloride

  • Sodium chloride is added to the reaction mixture after sulfonation to improve yield and reduce by-products.
  • The presence of sodium chloride facilitates the conversion of by-products back into the desired sulfonyl chloride.
  • The mixture is kept isothermal (constant temperature) for a specified time (e.g., 10-20 minutes) at temperatures around 25-30°C with stirring speeds around 300 rpm.
  • This step enhances productivity by increasing the amount of sulfonyl chloride formed.

Acid Pickling

  • After the sodium chloride treatment, an acid pickling step is conducted by adding sulfuric acid or hydrochloric acid solutions at controlled concentrations (e.g., 38-55%).
  • The mixture is stirred at moderate speeds (e.g., 200 rpm) for a duration (e.g., 20-40 minutes) at temperatures below 30°C.
  • This step helps remove impurities and facilitates phase separation.

Washing and Separation

  • The upper organic phase containing the sulfonyl chloride is separated and washed with distilled water to remove residual acids and salts.
  • The aqueous layers are collected separately for by-product recovery or disposal.

Rectification (Distillation)

  • The washed sulfonyl chloride is purified by vacuum distillation at temperatures around 150-200°C under reduced pressure (~0.1 MPa).
  • The fraction collected at approximately 150°C under vacuum is the purified 4-phenylcyclohexane-1-sulfonyl chloride.
  • The product typically appears as a colorless transparent oil with yields reported between 85-92%.
Step Conditions Parameters Purpose
Sulfonation Chlorosulfonic acid addition, constant temp Temp: ~25-30°C; stirring; dropwise addition Introduce sulfonyl group
Sodium Chloride Addition Isothermal reaction post-sulfonation 8-10 g NaCl; 10-20 min; 25-30°C; 300 rpm stirring Convert by-products to sulfonyl chloride
Acid Pickling Addition of H2SO4 or HCl solution 38-55% acid; 20-40 min; 200 rpm; <30°C Remove impurities, phase separation
Washing Distilled water wash Room temperature; standing Remove residual acids and salts
Rectification Vacuum distillation 150-200°C; ~0.1 MPa vacuum Purify sulfonyl chloride
  • The addition of sodium chloride during the sulfonation step improves the yield by reacting with by-products to regenerate sulfonyl chloride, thus enhancing overall productivity.
  • Maintaining reaction temperatures below 30°C during pickling and washing steps prevents decomposition of sensitive sulfonyl chloride intermediates.
  • Vacuum distillation is essential to obtain high-purity this compound, as it removes residual chlorosulfonic acid and other impurities.
  • The product obtained is a colorless transparent oil, consistent with literature reports on sulfonyl chlorides.
  • While direct literature specifically detailing this compound preparation is limited, the method aligns with established procedures for benzene sulfonyl chloride and related sulfonyl chlorides.
  • The synthetic approach can be adapted from high-purity benzene sulfonyl chloride preparation patents, which emphasize controlled sulfonation, sodium chloride addition, acid pickling, washing, and vacuum rectification steps.
  • Alternative methods may involve chlorosulfonation of 4-phenylcyclohexane derivatives followed by purification.

The preparation of this compound involves a multi-step process centered on controlled sulfonation with chlorosulfonic acid, sodium chloride-mediated by-product conversion, acid pickling, washing, and vacuum distillation. This method ensures high yields (85-92%) of a high-purity sulfonyl chloride suitable for further synthetic applications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenylcyclohexane-1-sulfonyl chloride
Reactant of Route 2
4-Phenylcyclohexane-1-sulfonyl chloride

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